molecular formula C15H18BrClO2 B8653810 tert-Butyl 1-(3-bromo-4-chlorobenzyl)cyclopropanecarboxylate

tert-Butyl 1-(3-bromo-4-chlorobenzyl)cyclopropanecarboxylate

Cat. No. B8653810
M. Wt: 345.66 g/mol
InChI Key: PYVMEWNMNPZLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 1-(3-bromo-4-chlorobenzyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C15H18BrClO2 and its molecular weight is 345.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 1-(3-bromo-4-chlorobenzyl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 1-(3-bromo-4-chlorobenzyl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 1-(3-bromo-4-chlorobenzyl)cyclopropanecarboxylate

Molecular Formula

C15H18BrClO2

Molecular Weight

345.66 g/mol

IUPAC Name

tert-butyl 1-[(3-bromo-4-chlorophenyl)methyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C15H18BrClO2/c1-14(2,3)19-13(18)15(6-7-15)9-10-4-5-12(17)11(16)8-10/h4-5,8H,6-7,9H2,1-3H3

InChI Key

PYVMEWNMNPZLRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)CC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 140.2 ml (1.0 mol) of diisopropylamine were dissolved in 1200 ml of dry THF and cooled to −30° C. 400 ml (1.0 mol) of n-butyllithium solution (2.5 M in hexane) were added dropwise. The resulting mixture was warmed to 0° C. and then cooled to −70° C. A solution of 94.8 g (0.667 mol) of tert-butyl cyclopropanecarboxylate in 750 ml THF was added to the reaction solution, with the temperature being kept below −60° C. After 4 h of stirring at −60° C., a solution of 208.6 g (0.733 mol) of 2-bromo-4-(bromomethyl)-1-chlorobenzene in 550 ml of THF was added, the temperature again being kept below −60° C. The reaction mixture was slowly warmed to RT overnight, and saturated aqueous ammonium chloride solution was then added carefully. After phase separation, the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over magnesium sulphate and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/dichloromethane 4:1). This gave 95.5 g (41.4% of theory) of the title compound.
Quantity
140.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
94.8 g
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
208.6 g
Type
reactant
Reaction Step Four
Name
Quantity
550 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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